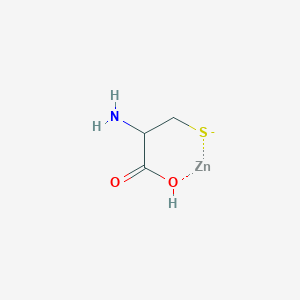

2-Amino-3-hydroxy-3-oxopropane-1-thiolate;ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc monocysteine is a compound formed by the combination of zinc and cysteine, an amino acid. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of age-related macular degeneration and other eye diseases . Zinc monocysteine is known for its antioxidant properties and its ability to enhance the activity of antioxidant enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc monocysteine involves the reaction of zinc salts with cysteine under controlled conditions. One common method is to dissolve zinc chloride in water and then add cysteine, resulting in the formation of zinc monocysteine . The reaction is typically carried out at room temperature with constant stirring to ensure complete dissolution and reaction of the components.

Industrial Production Methods: Industrial production of zinc monocysteine follows similar principles but on a larger scale. The process involves the use of high-purity zinc salts and cysteine, with stringent control over reaction conditions to ensure consistency and purity of the final product . The compound is then purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: Zinc monocysteine undergoes various chemical reactions, including:

Oxidation: Zinc monocysteine can be oxidized to form disulfide bonds, which are crucial for its antioxidant properties.

Substitution: Zinc monocysteine can undergo substitution reactions where the zinc ion is replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

Reducing Agents: Common reducing agents include ascorbic acid and glutathione.

Substitution Conditions: Substitution reactions typically require acidic or basic conditions to facilitate the exchange of metal ions.

Major Products Formed:

Oxidation Products: Disulfide-linked cysteine derivatives.

Reduction Products: Reduced forms of cysteine and zinc.

Substitution Products: Metal-cysteine complexes with metals other than zinc.

Scientific Research Applications

Zinc monocysteine has a wide range of scientific research applications:

Mechanism of Action

Zinc monocysteine exerts its effects through several mechanisms:

Antioxidant Activity: The compound enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase, which help neutralize reactive oxygen species.

NMDA Receptor Antagonism: Zinc monocysteine acts as an antagonist of the NMDA receptor, which is involved in neurotransmission and neuroprotection.

Metal Ion Homeostasis: The compound helps maintain zinc ion homeostasis within cells, which is crucial for various cellular functions.

Comparison with Similar Compounds

Zinc Acetate: Used in dietary supplements and has similar bioavailability to zinc monocysteine.

Zinc Gluconate: Commonly used in cold remedies and has good absorption properties.

Zinc Picolinate: Known for its high bioavailability and is often used in supplements.

Uniqueness of Zinc Monocysteine: Zinc monocysteine stands out due to its dual role as a zinc supplement and an antioxidant. Its ability to enhance the activity of antioxidant enzymes and its NMDA receptor antagonism make it unique among zinc compounds . Additionally, its potential therapeutic applications in neurodegenerative diseases and eye health further highlight its distinctiveness .

Properties

Molecular Formula |

C3H6NO2SZn- |

|---|---|

Molecular Weight |

185.5 g/mol |

IUPAC Name |

2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc |

InChI |

InChI=1S/C3H7NO2S.Zn/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);/p-1 |

InChI Key |

UHXXJVYBIFPFFQ-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)O)N)[S-].[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826133.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B10826180.png)

![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)

![(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide](/img/structure/B10826198.png)

![1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine](/img/structure/B10826207.png)